N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide
Description
N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide is a synthetic compound that features a benzimidazole moiety, a fluorophenyl group, and a difluoroacetamide functional group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of the compound .
Properties
IUPAC Name |
N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-12-7-5-11(6-8-12)14(22-17(24)16(19)20)9-23-10-21-13-3-1-2-4-15(13)23/h1-8,10,14,16H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORNGARRBAYYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)F)NC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other formylating agents.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of Difluoroacetamide Group: The final step involves the reaction of the intermediate with difluoroacetic anhydride or difluoroacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide .
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2,2-difluoroacetamide is unique due to the presence of both fluorine atoms and the benzimidazole moiety, which together enhance its biological activity and stability . The combination of these functional groups allows for a broad spectrum of applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
